REACTION_CXSMILES
|
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].CC(C)=O.[CH3:14][NH2:15]>O>[CH3:14][N:15]1[CH:7]=[CH:6][C:4](=[O:5])[C:3]([OH:9])=[C:2]1[CH3:1]
|
Name
|
|
Quantity
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250 g
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Type
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reactant
|
Smiles
|
CC1=C(C(=O)C=CO1)O
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
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125 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was pumped through the CMR (18 ml/min; 160°-2° C.; 900 kPa)
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Type
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TEMPERATURE
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Details
|
cooled in an ice water bath
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Type
|
FILTRATION
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Details
|
The crystalline product (146 g; 53% yield) was collected by filtration
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Type
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WASH
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Details
|
washed with acetone (2×250 ml)
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Type
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TEMPERATURE
|
Details
|
at reflux
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=C(C(C=C1)=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |